molecular formula C15H8ClF2NO B11835977 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol CAS No. 648896-47-3

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol

Cat. No.: B11835977
CAS No.: 648896-47-3
M. Wt: 291.68 g/mol
InChI Key: MPVZZMIZNCZFOH-UHFFFAOYSA-N
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Description

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a halogenated quinoline derivative characterized by a chloro substituent at position 5, a 3,5-difluorophenyl group at position 7, and a hydroxyl group at position 6. This compound belongs to a class of 8-hydroxyquinolines, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural uniqueness of this molecule lies in the electron-withdrawing fluorine atoms on the aryl group at position 7, which may influence electronic distribution, solubility, and binding interactions in biological systems.

Properties

CAS No.

648896-47-3

Molecular Formula

C15H8ClF2NO

Molecular Weight

291.68 g/mol

IUPAC Name

5-chloro-7-(3,5-difluorophenyl)quinolin-8-ol

InChI

InChI=1S/C15H8ClF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)15(20)14-11(13)2-1-3-19-14/h1-7,20H

InChI Key

MPVZZMIZNCZFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)C3=CC(=CC(=C3)F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol has demonstrated potential as an antimicrobial agent. Studies have shown that compounds with similar quinoline structures exhibit significant activity against a range of bacteria and fungi. For example, derivatives of quinoline have been tested against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth .

Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation. In vitro studies have highlighted the ability of compounds like this compound to interact with biological macromolecules, potentially disrupting cancer cell metabolism and signaling pathways. The compound's mechanism may involve intercalation with DNA or inhibition of specific enzymes related to cancer progression .

Neuroprotective Effects
There is emerging evidence suggesting that quinoline derivatives can exert neuroprotective effects. For instance, clioquinol (a related compound) has been studied for its interaction with nerve growth factor and its effects on RNA synthesis in neuronal cultures. Such findings raise the potential for this compound to be explored for neuroprotective applications .

Biological Research

Enzyme Inhibition
The compound has been investigated for its ability to inhibit metalloproteins such as MetAP2 (methionine aminopeptidase 2), which plays a crucial role in protein synthesis and cellular function. High-throughput screening identified related quinoline derivatives as potent inhibitors, suggesting that this compound could also exhibit similar inhibitory effects .

Metal Chelation
The chelation properties of quinoline compounds are well-documented. They can bind metal ions, which is beneficial in various biochemical applications, including the treatment of metal toxicity and the development of metal-based drugs . The presence of chlorine and fluorine substituents may enhance the compound's affinity for specific metal ions.

Material Science

Development of New Materials
Quinoline derivatives are being explored in material science for their potential use in developing new polymers and catalysts. Their unique electronic properties make them suitable candidates for organic electronics and photonic applications. The ability to modify the electronic characteristics through substitution can lead to materials with tailored properties for specific applications .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the efficacy against Mycobacterium smegmatisSignificant inhibition observed at low concentrations (MIC values reported)
Neuroprotective Effects ResearchInvestigated interactions with nerve growth factorInhibition of NGF-induced RNA synthesis was noted
Enzyme Inhibition StudyAssessed inhibition of MetAP2IC50 values indicated strong inhibitory potential

Mechanism of Action

The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. This mechanism is similar to that of other fluoroquinolones .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinolin-8-ol Derivatives

Substituent Position and Electronic Effects

  • 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a) : Features a pyrrolidinyl-methyl group at position 7. The tertiary amine in pyrrolidine introduces electron-donating effects, enhancing solubility in polar solvents compared to the difluorophenyl group in the target compound.
  • 7-Fluoro-5-(pyrrolidin-1-ylsulfonyl)quinolin-8-ol (28) : Contains a sulfonyl-pyrrolidine group at position 5 and fluorine at position 7.
  • 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol (18) : Incorporates a bulky morpholino-phenylmethyl group at position 7, which may sterically hinder interactions with biological targets compared to the planar difluorophenyl group in the target compound.

Functional Group Impact on Bioactivity

  • Electron-Withdrawing vs.
  • Hydrogen-Bonding Capacity : The hydroxyl group at position 8 is conserved across analogs, but substituents at position 7 modulate hydrogen-bonding networks. For example, sulfonyl groups in compound 28 may engage in stronger hydrogen bonding than fluorinated aryl groups.

Reactivity Trends

  • Halogenation: Chlorine at position 5 (common in all analogs) enhances electrophilic substitution resistance, stabilizing the quinoline core .
  • Aryl Group Introduction : Fluorinated aryl groups (as in the target compound) require precise electrophilic substitution conditions to avoid defluorination .

Physicochemical Properties and Spectroscopic Data

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, MS) Reference
5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a) 104–106 85 δ 8.52 (d, J=8.5 Hz, 1H), 7.98 (s, 1H); HRMS: m/z 317.0821 [M+H]+
7-Fluoro-5-(pyrrolidin-1-ylsulfonyl)quinolin-8-ol (28) Not reported 98 δ 9.06 (dd, J=8.84 Hz, 1H), 3.16–3.23 (m, 4H); MS: m/z 297.2 [M+H]+
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol (18) 198–200 62 δ 8.43 (d, J=8.5 Hz, 1H), 4.25 (s, 2H); HRMS: m/z 439.1198 [M+H]+

Notes:

  • The target compound’s 3,5-difluorophenyl group likely lowers solubility in aqueous media compared to morpholine or pyrrolidine derivatives .
  • Fluorine atoms in the aryl group may split NMR signals due to coupling with adjacent protons .

Implications of Substituent Variations

  • Biological Activity : Sulfonyl-containing analogs (e.g., 28) show enhanced enzyme inhibition (e.g., catechol-O-methyltransferase) due to strong hydrogen-bonding interactions , whereas morpholine derivatives (e.g., 18) may exhibit improved cell membrane permeability due to tertiary amine groups .
  • Thermal Stability : Higher melting points in morpholine/phenyl hybrids (e.g., 18, 198–200°C) suggest greater crystalline stability compared to pyrrolidine derivatives .

Further studies should explore the biological efficacy of the difluorophenyl variant relative to these analogs.

Biological Activity

5-Chloro-7-(3,5-difluorophenyl)quinolin-8-ol is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClF2N, with a molecular weight of approximately 281.7 g/mol. The compound features a chlorine atom at the 5-position and a difluorophenyl group at the 7-position of the quinoline ring, which contributes to its unique chemical properties and biological activities.

Research indicates that quinoline derivatives exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many quinoline derivatives inhibit specific enzymes relevant to disease processes. For instance, studies have shown that certain substituted oxines can inhibit methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), leading to antiproliferative effects in endothelial cells .
  • Cytoprotective Effects : Compounds like this compound have been investigated for their cytoprotective properties against oxidative stress. In vitro studies demonstrated that certain analogs could reverse mitochondrial membrane depolarization caused by oxidative agents like hydrogen peroxide .

Biological Activities

The biological activities of this compound include:

  • Antiproliferative Activity : The compound shows potential as an anti-cancer agent by inhibiting cell proliferation in various cancer cell lines. For example, in high-throughput screening assays, related compounds demonstrated significant inhibition of endothelial cell proliferation .
  • Antimicrobial Properties : Quinoline derivatives have been noted for their antibacterial and antifungal activities. The presence of halogen substituents (like chlorine and fluorine) enhances their antimicrobial potency against various pathogens .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting β-amyloid aggregation and reducing oxidative damage associated with neurodegenerative diseases .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various quinoline derivatives on human umbilical vein endothelial cells (HUVEC). The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.2 to 1.9 µM, suggesting potent activity against endothelial cell growth .

Case Study 2: Cytoprotective Activity

In another investigation focusing on oxidative stress, U251 MG glioblastoma cells were treated with hydrogen peroxide alongside synthesized quinoline analogs. The most effective compounds showed IC50 values as low as 0.086 µM, highlighting their potential for cytoprotection in neurodegenerative contexts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 Values
AntiproliferativeInhibition of HUVEC proliferation1.2 - 1.9 µM
CytoprotectiveReversal of mitochondrial depolarization0.086 - 0.114 µM
AntimicrobialInhibition against various pathogensVaries by strain

Q & A

Q. What are the established synthetic routes for 5-chloro-7-(3,5-difluorophenyl)quinolin-8-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as:

  • Mannich reactions to introduce substituents at the quinoline core (e.g., using 8-hydroxyquinoline derivatives, formaldehyde, and amines) .
  • Condensation reactions with fluorinated aryl aldehydes (e.g., 3,5-difluorobenzaldehyde) to install the 3,5-difluorophenyl group .
    Key factors affecting yield and purity include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Acidic or basic conditions modulate regioselectivity; triethylamine is often used to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol-water mixtures or HPLC (for >98% purity) is critical for removing halogenated byproducts .

Q. How is the structural conformation of this compound validated experimentally and computationally?

  • X-ray crystallography : Resolves bond lengths/angles and confirms the planarity of the quinoline ring and fluorophenyl substituents. For example, bond critical point (BCP) analysis at the HF/6-31G(d,p) level identifies electron density distributions .
  • DFT calculations : Compare optimized geometries with experimental data to assess steric/electronic effects of chlorine and fluorine substituents .
  • Spectroscopic validation : IR and NMR (e.g., 19F^{19}\text{F} NMR) confirm substituent positions and hydrogen bonding at the hydroxyl group .

Q. What biological activities are reported for quinolin-8-ol derivatives, and how does this compound compare?

Quinolin-8-ol derivatives exhibit:

  • HDAC inhibition : Substituted quinolines (e.g., BRD4354) show nanomolar activity by chelating zinc in HDAC active sites .
  • Anti-angiogenic effects : Analogues like 5-chloro-7-(piperazinyl)quinolin-8-ol inhibit endothelial cell proliferation via VEGF pathway modulation .
  • Anti-mycobacterial activity : Chloro-fluorophenyl variants disrupt mycobacterial membrane integrity, with MIC values <10 µM .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce halogenated byproducts in large-scale synthesis?

  • Flow chemistry : Minimizes side reactions (e.g., over-halogenation) by controlling residence time and temperature gradients.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity during fluorophenyl coupling .
  • In-line analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Dynamic vs. static disorder : X-ray data may show averaged positions for flexible substituents (e.g., fluorophenyl groups), whereas NMR captures time-averaged conformations. Use low-temperature crystallography to reduce thermal motion artifacts .
  • Solvent effects : Compare DFT-optimized structures in vacuum vs. solvent (e.g., COSMO model) to align computational predictions with experimental spectra .

Q. What structure-activity relationship (SAR) studies guide the design of HDAC inhibitors based on this scaffold?

  • Hydroxyl group : Essential for zinc chelation; methylation reduces activity by >90% .
  • Fluorophenyl substituents : 3,5-Difluorophenyl enhances lipophilicity and membrane penetration (logP ~3.2 vs. ~2.5 for non-fluorinated analogues) .
  • Chloro position : 5-Chloro improves metabolic stability compared to 7-chloro isomers .

Q. What computational methods predict the compound’s solubility and bioavailability?

  • Molecular dynamics (MD) : Simulate solvation free energy in water/DMSO mixtures to predict solubility trends .
  • ADMET predictors : Tools like SwissADME estimate permeability (e.g., Caco-2 cell model) and cytochrome P450 interactions .

Q. How are advanced analytical methods (e.g., LC-HRMS) used to detect degradation products?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then profile degradation products via LC-HRMS.
  • Fragmentation patterns : Use high-resolution MS/MS to identify chloro-fluorophenyl adducts and hydroxylated byproducts .

Q. What are the toxicity risks associated with this compound, and how are they mitigated in vitro?

  • Genotoxicity : Quinolin-8-ol derivatives are suspected mutagens; use Ames test with TA98 strains to assess frameshift mutations .
  • Cytotoxicity : Screen in HEK293 or HepG2 cells with MTT assays; IC50 values <50 µM warrant structural modification (e.g., replacing chlorine with methyl groups) .

Q. How does the compound’s solubility profile affect formulation for in vivo studies?

  • DMSO stock solutions : Prepare at 100 mM (solubility: ~125 mg/mL) and dilute in PBS with surfactants (e.g., Tween-80) to prevent precipitation .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance bioavailability for intravenous administration .

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